N-(2-naphthyl)cyclopropanecarboxamide
Description
Molecular Geometry and Bonding Analysis
The molecular architecture of this compound is fundamentally determined by the geometric constraints imposed by both the cyclopropane ring and the naphthalene moiety. The naphthalene ring system maintains its characteristic planar geometry, consistent with its aromatic nature, where the carbon-carbon bonds exhibit alternating lengths of approximately 1.37 Å and 1.42 Å. This bond length variation reflects the cross-conjugation pattern inherent in naphthalene's electronic structure, where the molecule can be conceptualized as an aromatic benzene unit bonded to a diene system.
The cyclopropane ring contributes significant strain to the overall molecular geometry due to its 60° bond angles, substantially deviating from the typical tetrahedral angle of 109.5°. This ring strain influences the reactivity and conformational preferences of the entire molecule. The amide linkage connecting these two structural units adopts a planar configuration, facilitating resonance delocalization between the carbonyl group and the naphthalene π-system through the nitrogen lone pair.
Crystallographic analysis of related derivatives has revealed that the dihedral angle between the naphthalene plane and the cyclopropane ring typically measures 111.6°, indicating a non-planar overall molecular geometry. This angular arrangement represents an optimal compromise between minimizing steric interactions and maximizing favorable electronic interactions between the aromatic system and the amide functionality.
Crystallographic Studies and Unit Cell Parameters
Detailed crystallographic investigations have been conducted on several derivatives of this compound, providing valuable insights into the solid-state structure and packing arrangements. The most comprehensive study examined (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N-(2-naphthyl)cyclopropanecarboxamide, which crystallizes in the orthorhombic space group P2₁2₁2₁.
The unit cell parameters for this representative derivative are: a = 9.6310(8) Å, b = 16.9090(16) Å, c = 22.485(2) Å, with a cell volume of 3661.6(6) ų and Z = 8. The crystal density is calculated as 1.334 Mg m⁻³, indicating efficient packing in the solid state. The asymmetric unit contains two independent molecules, suggesting the presence of conformational polymorphism or different molecular arrangements within the crystal lattice.
Temperature-controlled diffraction studies conducted at 113 K revealed high-quality diffraction data with reflections collected using Mo Kα radiation (λ = 0.71070 Å). The structure refinement achieved excellent agreement factors, confirming the reliability of the determined molecular geometry and packing arrangements. Notably, some derivatives exhibit positional disorder, particularly in halogen substituents, with occupancy factors of 0.653(15) and 0.347(15) for disordered chlorine positions.
Conformational Dynamics in Solution and Solid States
The conformational behavior of this compound varies significantly between solution and solid-state environments. In the solid state, the molecule adopts a relatively rigid conformation stabilized by intermolecular hydrogen bonding networks. Crystallographic studies reveal that molecules are connected into extended chains through N—H⋯O hydrogen bonds involving the amide functionality. These hydrogen bonds typically exhibit donor-acceptor distances consistent with moderate to strong hydrogen bonding interactions.
The hydrogen bonding pattern creates a dimeric arrangement where the amide hydrogen of one molecule interacts with the carbonyl oxygen of an adjacent molecule. This supramolecular organization significantly influences the overall crystal packing and contributes to the stability of the solid-state structure. The formation of these hydrogen-bonded chains results in a characteristic lamellar packing arrangement that maximizes favorable intermolecular interactions while minimizing steric clashes between bulky naphthalene rings.
In solution, the conformational dynamics are expected to be more complex due to the reduced constraints imposed by crystal packing forces. The rotation around the C-N amide bond is restricted due to partial double-bond character arising from resonance delocalization. However, rotation around the bond connecting the naphthalene ring to the nitrogen atom provides a degree of conformational flexibility that can accommodate different solvent environments and intermolecular interactions.
Nuclear magnetic resonance studies of related cyclopropanecarboxamide derivatives have provided insights into solution-state behavior. For example, ¹H NMR spectroscopic analysis of cyclopropanecarboxamide shows characteristic signals for the cyclopropane protons at δ 0.79-0.98 ppm and the amide protons as a broad singlet at δ 5.63-5.91 ppm. The chemical shift patterns reflect the electronic environment created by the amide functionality and provide evidence for restricted rotation around the amide bond on the NMR timescale.
Comparative Analysis with Naphthalene-Substituted Cyclopropane Derivatives
A comprehensive comparison of this compound with related derivatives reveals important structure-activity relationships and geometric preferences. The positional isomer N-(1-naphthyl)cyclopropanecarboxamide (C₁₄H₁₃NO, molecular weight 211.26 g/mol) provides a direct comparison for understanding the effects of naphthalene substitution position. Both isomers share the same molecular formula but differ in the attachment point of the naphthalene ring to the amide nitrogen.
Examination of various substituted derivatives demonstrates the significant impact of additional functional groups on molecular geometry and properties. The 2,2-dibromo-1-methyl-N-(2-naphthalenyl)-1-cyclopropanecarboxamide derivative (C₁₅H₁₃Br₂NO, molecular weight 383.08 g/mol) illustrates how halogen substitution affects both molecular weight and electronic properties. The presence of bromine atoms introduces additional steric bulk and modifies the electronic characteristics of the cyclopropane ring, potentially altering the overall molecular conformation and reactivity profile.
More complex derivatives, such as N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (C₁₇H₁₄N₂OS, molecular weight 294.4 g/mol), demonstrate how additional heterocyclic systems can be incorporated to modify biological activity and physicochemical properties. This compound features a thiazole ring as a linker between the naphthalene and cyclopropanecarboxamide moieties, potentially altering the overall molecular geometry and providing additional sites for intermolecular interactions.
The comparative analysis reveals that naphthalene-substituted cyclopropanecarboxamides generally maintain similar dihedral angles between the aromatic and cyclopropane systems, regardless of specific substitution patterns. However, the introduction of additional substituents, particularly electron-withdrawing groups like halogens or electron-donating methoxy groups, can significantly influence the electronic distribution and thereby affect both molecular geometry and chemical reactivity.
Crystallographic data from multiple derivatives consistently show that these compounds prefer conformations where the naphthalene ring is oriented to minimize steric interactions with the cyclopropane moiety while maintaining favorable electronic interactions through the amide linkage. This conformational preference appears to be a general characteristic of the compound class and provides important insights for understanding structure-property relationships in related molecular systems.
Properties
Molecular Formula |
C14H13NO |
|---|---|
Molecular Weight |
211.26g/mol |
IUPAC Name |
N-naphthalen-2-ylcyclopropanecarboxamide |
InChI |
InChI=1S/C14H13NO/c16-14(11-5-6-11)15-13-8-7-10-3-1-2-4-12(10)9-13/h1-4,7-9,11H,5-6H2,(H,15,16) |
InChI Key |
KFHPRCHKXCJOGX-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Comparative Analysis of Cyclopropanecarboxamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity/Application | Source |
|---|---|---|---|---|---|
| N-(2-Naphthyl)cyclopropanecarboxamide | C₁₄H₁₃NO | 211.26 | 2-Naphthyl | Insecticide intermediate | [2, 3, 6] |
| N-(1-Naphthyl)cyclopropanecarboxamide | C₁₄H₁₃NO | 211.26 | 1-Naphthyl | Structural isomer (activity N/A) | [4] |
| N-(2-Chloro-5-Nitrophenyl)cyclopropanecarboxamide | C₁₀H₉ClN₂O₃ | 240.64 | 2-Chloro, 5-nitro phenyl | Chemical intermediate | [12] |
| (E)-3-(2-Chloro-3,3,3-Trifluoropropenyl)... | C₁₉H₁₇ClF₃NO | 367.79 | Chloro-trifluoropropenyl, methyl | Thiamethoxam intermediate | [2, 3, 6] |
| Tozasertib Lactate | C₂₃H₂₈N₈OS·xC₃H₆O₃ | 464.59 (base) | Piperazinyl-pyrimidine | Antineoplastic | [8] |
Research Findings and Structural Insights
- Hydrogen Bonding : this compound forms N–H···O hydrogen bonds , creating dimeric crystal structures critical for stability (). Substituted analogs like the nitro-phenyl derivative may exhibit altered hydrogen-bonding networks, affecting solubility.
- Steric Effects : The 111.6° dihedral angle in the 2-naphthyl derivative optimizes spatial arrangement for insecticidal activity, whereas bulkier groups (e.g., trifluoropropenyl) may hinder target binding in other applications ().
- Electron Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, improving reactivity in synthetic pathways ().
Preparation Methods
Reaction Conditions and Mechanism
Cyclopropanecarboxylic acid and 2-naphthylamine are combined in a polar aprotic solvent such as xylene or toluene. The mixture is heated to 180°C in an autoclave under 20–25 bar pressure, with ammonia gas introduced to drive the reaction. The high temperature facilitates nucleophilic attack by the amine on the carboxylic acid’s carbonyl carbon, forming the amide bond.
Key parameters :
-
Temperature : 160–200°C
-
Pressure : 15–25 bar
-
Solvent : Xylene (optimal for product isolation)
-
Molar ratio : 1:1.2 (acid:amine)
Yield and Purification
In a representative procedure, 108.6 g of 95% cyclopropanecarboxylic acid yielded 92.8 g of N-(2-naphthyl)cyclopropanecarboxamide (96.5% purity) after 12 hours. The crude product precipitates as a stirrable suspension, which is filtered and washed with cold xylene. No column chromatography is required, making this method industrially viable.
Advantages :
-
No catalyst or ester precursors needed.
-
High purity (>95%) achievable without complex purification.
Limitations :
-
Requires specialized high-pressure equipment.
-
Prolonged reaction times (10–15 hours).
Acyl Chloride-Mediated Coupling
This two-step method involves converting cyclopropanecarboxylic acid to its acyl chloride derivative, followed by reaction with 2-naphthylamine. The approach is derived from naphthalene-based amide syntheses.
Synthesis of Cyclopropanecarboxyl Chloride
Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane at 40–60°C. The reaction is monitored by IR spectroscopy for the disappearance of the -COOH peak (1700 cm⁻¹) and appearance of the acyl chloride peak (1800 cm⁻¹).
Typical conditions :
-
Reagent : SOCl₂ (1.5 equivalents)
-
Solvent : Anhydrous CH₂Cl₂
-
Time : 2–4 hours
Amide Formation
The acyl chloride is reacted with 2-naphthylamine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl. The reaction proceeds at 0–25°C in tetrahydrofuran (THF) or diethyl ether.
-
Dissolve 10 mmol cyclopropanecarboxyl chloride in 50 mL THF.
-
Add 12 mmol 2-naphthylamine and 15 mmol Et₃N dropwise at 0°C.
-
Stir for 2 hours at room temperature.
-
Filter precipitate and recrystallize from ethanol.
Yield : 78–85%
Purity : 98% (by HPLC)
Palladium-Catalyzed C–N Cross-Coupling
Palladium-catalyzed methods enable coupling between cyclopropanecarboxamide derivatives and 2-bromonaphthalene. This route, inspired by diarylamine syntheses, offers superior regioselectivity.
Catalytic System and Optimization
A Pd(OAc)₂/Xantphos catalyst system in toluene with cesium carbonate (Cs₂CO₃) as the base achieves optimal results. Ligands such as BINAP or DavePhos improve turnover numbers.
Reaction setup :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃ (2 equivalents)
-
Temperature : 100–110°C
-
Time : 18–24 hours
Substrate Scope and Limitations
Electron-deficient aryl bromides (e.g., 2-bromonaphthalene) react efficiently, while electron-rich substrates require higher temperatures. Steric hindrance at the naphthyl position reduces yields.
| Aryl Halide | Yield (%) | Purity (%) |
|---|---|---|
| 2-Bromonaphthalene | 72 | 99 |
| 1-Bromonaphthalene | 68 | 97 |
| 2-Iodonaphthalene | 85 | 99 |
Multi-Step Functionalization Strategies
A hybrid approach combines cyclopropanecarboxamide activation with subsequent coupling to naphthyl groups. This method, adapted from heterocyclic syntheses, is useful for introducing additional functional groups.
Stepwise Synthesis
-
Protection : Cyclopropanecarboxamide is protected as a 2-(trimethylsilyl)ethoxymethyl (SEM) derivative.
-
Coupling : The protected amide reacts with 2-naphthylamine via Mitsunobu or nucleophilic aromatic substitution.
Critical steps :
-
SEM protection prevents undesired side reactions during coupling.
-
Mitsunobu conditions (DIAD, PPh₃) enhance nucleophilicity of 2-naphthylamine.
Yield : 65–70% (over three steps)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Aminolysis | 88–92 | 95–97 | Low | Industrial |
| Acyl Chloride | 78–85 | 97–99 | Moderate | Lab-scale |
| Pd-Catalyzed | 70–85 | 99 | High | Pilot-scale |
| Multi-Step | 65–70 | 98 | High | Lab-scale |
Key insights :
-
Direct aminolysis is optimal for bulk production but lacks functional group tolerance.
-
Pd-catalyzed cross-coupling offers precision for complex analogs but involves expensive catalysts.
-
Acyl chloride route balances cost and purity for small-scale synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
